1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde is an organic compound characterized by its imidazole ring structure, which is a five-membered ring containing two nitrogen atoms. This compound has the molecular formula and a molecular weight of approximately 187.63 g/mol. It is notable for the presence of a chloro group and an aldehyde functional group, which contribute to its reactivity and potential biological activity. The compound is identified by its CAS number 2060043-19-6, making it easier to reference in scientific literature and databases .
The chemical behavior of 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde can be attributed to its functional groups:
Research into the biological activity of 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde is limited but suggests potential pharmacological properties. Compounds with imidazole rings often exhibit antimicrobial, antifungal, and anticancer activities due to their ability to interact with biological macromolecules. The specific activity of this compound may depend on its ability to modulate enzyme functions or interact with cellular receptors .
The synthesis of 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde typically involves several steps:
These methods may vary based on available starting materials and desired yields .
1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde has potential applications in various fields:
Interaction studies involving 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde focus on its binding affinity and efficacy against various biological targets. Preliminary studies could include:
These studies are essential for understanding the compound's potential therapeutic roles .
Several compounds share structural similarities with 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde. Below are some comparable compounds:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Amino-4-chloro-1-phenyl-1H-imidazole-5-carbaldehyde | 1221723-37-0 | Contains a phenyl group; potential for different biological activity. |
| 2-Chloro-1-ethyl-1H-imidazole-5-carbaldehyde | 946061-30-9 | Ethyl substitution instead of propyl; different steric effects. |
| 1-(3-Aminopropyl)-2-methyl-1H-imidazole | 2258-21-1 | Methyl substitution alters reactivity and solubility properties. |
The uniqueness of 1-(3-Aminopropyl)-2-chloro-1H-imidazole-5-carbaldehyde lies in its specific combination of functional groups (chloro and aldehyde) along with the three-carbon propyl chain attached to the amino group. This configuration may influence its reactivity profile and biological interactions differently compared to other imidazole derivatives, making it a subject of interest for further research in medicinal chemistry and drug development .